Methyl 6-chloro-2-methyl-3-nitrobenzoate
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Overview
Description
Methyl 6-chloro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid and features a nitro group, a methyl group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methyl-3-nitrobenzoate typically involves the nitration of 2-methyl-3-chlorobenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: 6-chloro-2-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 6-chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 6-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methyl-3-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and ester group also contribute to the compound’s reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the chlorine atom.
Methyl 4-chloro-3-nitrobenzoate: Similar structure but with different positions of the substituents.
Methyl 3-nitrobenzoate: Lacks both the methyl and chlorine substituents.
Uniqueness
Methyl 6-chloro-2-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-chloro-2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLHMMKWDMLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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